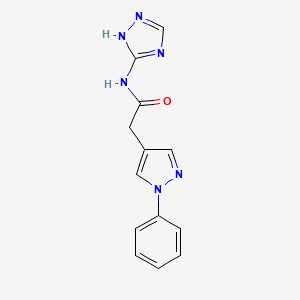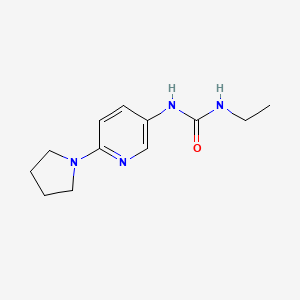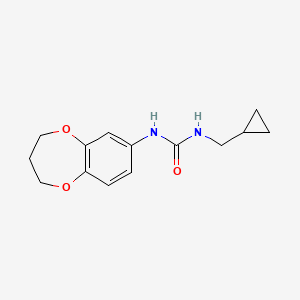
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide, also known as PTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PTAA belongs to the class of pyrazole-triazole derivatives, which have been studied extensively for their biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide is not fully understood. However, it is believed that 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide exerts its therapeutic effects through the modulation of various signaling pathways and enzymes involved in inflammation, pain, and oxidative stress.
Biochemical and Physiological Effects:
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce oxidative stress and improve antioxidant status in animal models. 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro, indicating its potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide also exhibits significant biological activities, making it a promising candidate for further research. However, 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide also has some limitations for lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has not been extensively studied in human subjects, which limits its potential clinical applications.
Orientations Futures
There are several future directions for research on 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide. One potential area of research is the development of 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide-based drugs for the treatment of inflammatory diseases, pain, and cancer. Another potential area of research is the elucidation of the exact mechanism of action of 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide in human subjects.
Méthodes De Synthèse
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide can be synthesized through a multi-step reaction process. The first step involves the condensation of 1-phenyl-3-methyl-5-pyrazolone with hydrazine hydrate to form 1-phenyl-3-methyl-5-pyrazolone hydrazone. The second step involves the reaction of 1-phenyl-3-methyl-5-pyrazolone hydrazone with ethyl bromoacetate to form 2-(1-phenylpyrazol-4-yl)acetohydrazide. The final step involves the reaction of 2-(1-phenylpyrazol-4-yl)acetohydrazide with 1H-1,2,4-triazole-5-carboxylic acid to form 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide.
Applications De Recherche Scientifique
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to exhibit significant anti-inflammatory, analgesic, and antioxidant activities. 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O/c20-12(17-13-14-9-15-18-13)6-10-7-16-19(8-10)11-4-2-1-3-5-11/h1-5,7-9H,6H2,(H2,14,15,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEXPAQUIWTTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)

![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)


![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)



![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)
![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)

![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)
![N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)